molecular formula C18H37N5O5 B1253796 Istamycin C

Istamycin C

Cat. No. B1253796
M. Wt: 403.5 g/mol
InChI Key: XKGUGTMUSMUVIP-GTSDWETFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Istamycin C is an amino sugar.

Scientific Research Applications

Aminoglycoside Resistance in Bacterial Strains

The study by Piendl, Böck, and Cundliffe (2004) explores how certain bacteria, including Streptomyces tenjimariensis (which produces Istamycin), exhibit resistance to aminoglycoside antibiotics. This resistance is associated with the 16S ribosomal RNA, highlighting a critical area in understanding bacterial defense mechanisms against antibiotics like Istamycin C Piendl, Böck, & Cundliffe, 2004.

Ecological Role and Biosynthesis

Antibiotic Production in Response to Competition

Slattery, Rajbhandari, and Wesson (2001) report on how the marine bacterium Streptomyces tenjimariensis produces antibiotics like Istamycin A and B under specific conditions, suggesting that these compounds play an ecological role in countering competitive species. This insight is critical for understanding the natural function and potential applications of Istamycin C in ecological and competitive bacterial interactions Slattery, Rajbhandari, & Wesson, 2001.

Biosynthetic Pathway of Aminoglycoside Antibiotics

The study by Huong et al. (2019) delves into the biosynthetic pathways of aminoglycosides like Istamycin, with a focus on the initial steps involving phosphorylation and subsequent creation of a natural defensive structural feature. Understanding these biochemical details is vital for comprehending the synthesis and potential modifications of Istamycin C for various applications Huong et al., 2019.

Profiling and Characterization

Profiling and Characterization of Istamycin Congeners

Nguyen, Huong, Kim, Sohng, Yoon, and Park (2016) developed a robust method for profiling and characterizing biosynthetic congeners in the Istamycin pathway, including Istamycin C. Their work provides a comprehensive understanding of the diverse forms of Istamycin and their characteristics, which is crucial for further research and potential therapeutic applications Nguyen et al., 2016.

properties

Product Name

Istamycin C

Molecular Formula

C18H37N5O5

Molecular Weight

403.5 g/mol

IUPAC Name

2-amino-N-[(1S,2R,3R,4S,6S)-4-amino-3-[(2R,3R,6S)-3-amino-6-(ethylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-N-methylacetamide

InChI

InChI=1S/C18H37N5O5/c1-4-22-9-10-5-6-11(20)18(27-10)28-17-12(21)7-13(26-3)15(16(17)25)23(2)14(24)8-19/h10-13,15-18,22,25H,4-9,19-21H2,1-3H3/t10-,11+,12-,13-,15+,16+,17+,18+/m0/s1

InChI Key

XKGUGTMUSMUVIP-GTSDWETFSA-N

Isomeric SMILES

CCNC[C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@@H]([C@H]([C@H]2O)N(C)C(=O)CN)OC)N)N

SMILES

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Canonical SMILES

CCNCC1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)OC)N)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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